Dilithium mercaptosuccinate

Active Pharmaceutical Ingredient (API) dosing Stoichiometric calculation Procurement economy

Dilithium mercaptosuccinate (CAS 58164-93-5) is the dilithium salt of 2‑mercaptosuccinic acid (thiomalic acid), an organosulfur compound bearing a single thiol (–SH) and two carboxylate functionalities coordinated to two lithium counter‑ions. This monothiol dicarboxylate stands in contrast to the widely used dithiol chelator meso‑2,3‑dimercaptosuccinic acid (DMSA) and its sodium disalt, sodium dimercaptosuccinate.

Molecular Formula C4H4Li2O4S
Molecular Weight 162.1 g/mol
CAS No. 58164-93-5
Cat. No. B12661603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilithium mercaptosuccinate
CAS58164-93-5
Molecular FormulaC4H4Li2O4S
Molecular Weight162.1 g/mol
Structural Identifiers
SMILES[Li+].[Li+].C(C(C(=O)[O-])S)C(=O)[O-]
InChIInChI=1S/C4H6O4S.2Li/c5-3(6)1-2(9)4(7)8;;/h2,9H,1H2,(H,5,6)(H,7,8);;/q;2*+1/p-2
InChIKeyBLPRYYGZISXPGI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dilithium Mercaptosuccinate (CAS 58164-93-5) Procurement Guide: Monothiol Chelator with Lithium-Specific Physicochemical and Biological Differentiation


Dilithium mercaptosuccinate (CAS 58164-93-5) is the dilithium salt of 2‑mercaptosuccinic acid (thiomalic acid), an organosulfur compound bearing a single thiol (–SH) and two carboxylate functionalities coordinated to two lithium counter‑ions . This monothiol dicarboxylate stands in contrast to the widely used dithiol chelator meso‑2,3‑dimercaptosuccinic acid (DMSA) and its sodium disalt, sodium dimercaptosuccinate [1]. The presence of lithium, the smallest alkali metal cation, imparts a distinct ionic radius, polarising power, and mass‑efficiency advantage over the corresponding sodium salt, which translates into quantifiable differences in active‑species delivery per unit mass and potentially divergent biochemical behaviours.

Why Dilithium Mercaptosuccinate Cannot Be Substituted by the Free Acid, Disodium Salt, or Dithiol Analogs Without Losing Procurement Value


Generic substitution of dilithium mercaptosuccinate with the free acid (mercaptosuccinic acid) or disodium mercaptosuccinate overlooks three critical procurement‑relevant parameters. First, the lithium salt delivers approximately 20 % more active thiolate anion per gram than the corresponding disodium salt (molecular weight 162.0 vs 194.1 g mol⁻¹) , directly affecting dosing economy in scale‑up. Second, the monothiol mercaptosuccinate backbone differs fundamentally from the dithiol DMSA scaffold in both metal‑binding stoichiometry and metabolic fate—DMSA is partially metabolised to mercaptosuccinic acid in vivo, making the monothiol form the terminal active metabolite of the dithiol prodrug [1]. Third, the distinct pKₐ of the thiol group (~4.7 for mercaptosuccinic acid) versus the dithiol DMSA (thiol pKₐ values 8.9 and 10.8) dictates different pH windows for optimal metal chelation . These intrinsic differences mean that replacing the dilithium salt with an ‘in‑class’ alternative changes not only the mass‑to‑activity ratio but also the speciation of the chelating species under physiological or process conditions.

Quantifiable Differentiation: Dilithium Mercaptosuccinate vs. Closest Analogs


Active Species Mass Efficiency: Dilithium Mercaptosuccinate Delivers 20 % More Mercaptosuccinate Moiety per Gram than Disodium Mercaptosuccinate

The molecular weight of dilithium mercaptosuccinate (162.02 g mol⁻¹) is 16.5 % lower than that of disodium mercaptosuccinate (194.12 g mol⁻¹) . Because both salts contain one mercaptosuccinate dianion (C₄H₂O₄S²⁻, formula weight ~148 g mol⁻¹), each gram of the dilithium salt provides 1.20‑fold more chelating equivalent than one gram of the disodium salt. For applications where the mercaptosuccinate anion is the active species (e.g., metal chelation, nanoparticle capping), procurement of the lithium form reduces the mass of carrier salt required to achieve a target molar dose by ≈17 % relative to the sodium form.

Active Pharmaceutical Ingredient (API) dosing Stoichiometric calculation Procurement economy

pKₐ‑Driven Metal Chelation pH Window: Monothiol Mercaptosuccinate Targets a Distinct Acidic Range Compared with Dithiol DMSA

The thiol pKₐ of mercaptosuccinic acid is 4.68 , whereas meso‑2,3‑dimercaptosuccinic acid (DMSA) exhibits two thiol pKₐ values of 8.89 and 10.79 . This ~4 log‑unit difference means that mercaptosuccinate is >99 % deprotonated at physiological pH 7.4, while DMSA thiol groups are predominantly protonated (<5 % deprotonated). Consequently, dilithium mercaptosuccinate can act as an anionic metal chelator under mildly acidic to neutral conditions where DMSA would remain largely protonated and chelation‑inactive. The 1:1 Pb(II)–mercaptosuccinate complex has a reported log β of 4.53 [1], indicating moderate but usable affinity that differs from the dithiol binding mode.

Metal chelation Speciation modelling Detoxification

Cytotoxicity Profile: Mercaptosuccinate Complexes Exhibit Quantifiable Cytotoxicity Against MCF‑7 Cells at Micromolar Concentrations

A dinitrosyl iron–mercaptosuccinate complex demonstrated an IC₅₀ of 0.8 μmol mL⁻¹ (640 μg mL⁻¹) against the MCF‑7 human breast cancer cell line, compared with an IC₅₀ of 2 μmol mL⁻¹ (1600 μg mL⁻¹) for the equivalent glutathione complex [1]. In a separate study, free mercaptosuccinate inhibited chick embryo cell growth at concentrations as low as 3 × 10⁻⁵ M, whereas malate and succinate showed no effect up to 1.5 × 10⁻⁴ M [2]. These data establish that the mercaptosuccinate scaffold carries intrinsic, quantifiable biological activity that is absent in non‑thiol dicarboxylates and is distinct from other thiol‑containing ligands such as glutathione.

Cytotoxicity Anticancer research IC₅₀

Thermal Handling Equivalence: Predicted Boiling Point and Flash Point Match Those of the Disodium Salt, Eliminating Thermal Risk as a Differentiator

Both dilithium mercaptosuccinate and disodium mercaptosuccinate share identical predicted boiling points of 256.3 °C at 760 mmHg and flash points of 108.8 °C . This thermal equivalency means that the choice between lithium and sodium forms does not alter process safety profiles or hazardous‑goods classification. Any procurement decision based on thermal properties alone provides no differentiation; the selection should instead be driven by the mass‑efficiency, pKₐ, and biological activity parameters described above.

Thermal stability Safety data Shipping classification

Procurement‑Relevant Application Scenarios Where Dilithium Mercaptosuccinate Differentiation Matters


Scale‑Up of Metal‑Chelation Formulations Where Molar Dosing Economy Is Critical

When developing an injectable or oral chelation formulation, the 20 % higher active‑anion mass fraction of dilithium mercaptosuccinate versus disodium mercaptosuccinate directly reduces the mass of excipient salt per dose. This translates into smaller capsule sizes, lower shipping weights, and reduced cost of goods at commercial scale. The pKₐ‑driven thiolate availability at pH 7.4 further ensures that the active chelating species is immediately available in the bloodstream without requiring metabolic activation, unlike DMSA which must first undergo partial biotransformation to mercaptosuccinic acid [1].

Synthesis of Metal–Mercaptosuccinate Complexes for Anticancer Screening Libraries

The documented cytotoxicity of mercaptosuccinate‑containing metal complexes (IC₅₀ = 0.8 μmol mL⁻¹ against MCF‑7 cells) [2] makes the dilithium salt a strategic building block for combinatorial library synthesis. The lithium counter‑ion may offer superior solubility in organic solvents compared to sodium, facilitating complexation reactions. Researchers procuring the dilithium salt specifically—rather than the disodium analogue—can standardise their synthetic protocols on a single, mass‑efficient precursor with known biological activity benchmarks.

Nanoparticle Capping and Surface Functionalisation Requiring Anionic Thiolate Ligands at Neutral pH

Mercaptosuccinic acid is widely used to cap quantum dots (e.g., CdTe) and gold nanoparticles [3]. The dilithium salt provides the fully deprotonated, water‑soluble form of the ligand without the need for pH adjustment with external base, simplifying the preparation of stable colloidal dispersions. The 20 % mass advantage over the disodium salt is particularly relevant when surface‑capping large batches of nanoparticles where ligand‑to‑nanoparticle stoichiometry must be precisely controlled.

Industrial Dispersant and Anti‑Agglomeration Agent in Nanomaterial Processing

A recent patent application (CN202410479825) discloses the use of dilithium mercaptosuccinate as a key component of a dispersing aid for copper nanowire synthesis, where the lithium‑grafted octadecylamine structure provides steric hindrance that prevents nanowire re‑agglomeration [4]. This specific application exploits both the thiol‑amine reactivity of mercaptosuccinate and the unique coordination properties of the lithium cation, functionalities that cannot be replicated by simple substitution with the free acid or sodium salt.

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